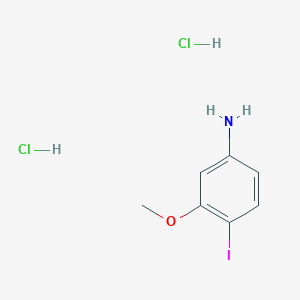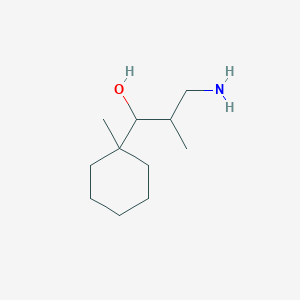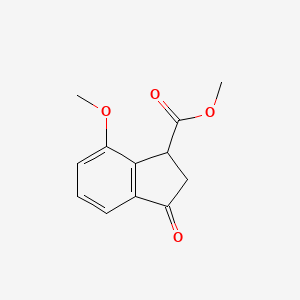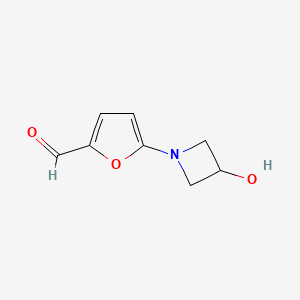
4-Iodo-3-methoxyaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-methoxyaniline dihydrochloride is an organic compound with the molecular formula C7H10Cl2INO and a molecular weight of 321.97 g/mol . This compound is characterized by the presence of an iodine atom at the 4-position and a methoxy group at the 3-position on the aniline ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Iodo-3-methoxyaniline dihydrochloride typically involves the iodination of 3-methoxyaniline. One common method includes the use of iodine and sulfuric acid as iodinating agents . Alternatively, chlorinated reactants such as thionyl chloride can be used . The reaction conditions, including temperature and reaction time, can be adjusted based on specific experimental requirements .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-3-methoxyaniline dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol are typical reducing agents.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Iodo-3-methoxyaniline dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-3-methoxyaniline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to selectively target cancer cells by exploiting defects in cellular reducing systems . This selective action is due to the compound’s ability to undergo lethal synthesis in malignant cells, leading to the formation of toxic intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4-methoxyaniline: Similar in structure but with different positional isomerism.
4-Iodo-3-methylaniline: Contains a methyl group instead of a methoxy group.
4-Iodo-3-methoxypyridine: Contains a pyridine ring instead of an aniline ring.
Uniqueness
4-Iodo-3-methoxyaniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H10Cl2INO |
|---|---|
Poids moléculaire |
321.97 g/mol |
Nom IUPAC |
4-iodo-3-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C7H8INO.2ClH/c1-10-7-4-5(9)2-3-6(7)8;;/h2-4H,9H2,1H3;2*1H |
Clé InChI |
ZMCBZFIBMJAIQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N)I.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)

![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)




![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)
